molecular formula C15H23BN2O4 B8158714 N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Cat. No.: B8158714
M. Wt: 306.17 g/mol
InChI Key: PZPPWEDCSVYBSO-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a valuable boronic ester pinacol ester intermediate, primarily employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The picolinamide scaffold is a privileged structure in medicinal chemistry, often serving as a key pharmacophore, while the boronic ester functional group enables efficient palladium-catalyzed coupling with various aryl halides. This specific compound is designed for the construction of complex molecules, particularly in the development of PROTACs (Proteolysis-Targeting Chimeras) and other bivalent chemical degraders, where the picolinamide moiety can be utilized to bind to E3 ubiquitin ligases such as VHL. The N-(2-methoxyethyl) side chain is a strategic modification that can enhance solubility and influence the pharmacokinetic properties of the resulting compound, making it a critical building block in drug discovery programs targeting protein degradation. Its application extends to the synthesis of chemical probes for investigating intracellular signaling pathways and for creating diverse compound libraries in high-throughput screening.

Properties

IUPAC Name

N-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-6-7-12(18-10-11)13(19)17-8-9-20-5/h6-7,10H,8-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPPWEDCSVYBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Boronate Ester Formation

The boronate ester moiety in N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is typically introduced via palladium-catalyzed cross-coupling. A representative method involves reacting 5-bromo-N-(2-methoxyethyl)picolinamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium acetate (Pd(OAc)₂) and a phosphine ligand (e.g., SPhos). Key parameters include:

  • Catalyst system : Pd(OAc)₂ (5 mol%), SPhos (10 mol%)

  • Solvent : 1,4-dioxane or toluene

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 80–100°C under inert atmosphere

  • Reaction time : 12–24 hours

This method achieves yields of 70–85%, with purity >95% after column chromatography. The mechanism proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B₂Pin₂, and reductive elimination to form the boronate ester.

Functionalization of the Picolinamide Backbone

The N-(2-methoxyethyl) group is introduced through nucleophilic substitution or amidation. In one approach, 5-bromopicolinic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2-methoxyethylamine in dichloromethane (DCM) at 0°C.

Reaction conditions :

  • Molar ratio : 1:1.2 (acid chloride:amine)

  • Base : Triethylamine (TEA)

  • Workup : Aqueous extraction followed by recrystallization from ethanol/water

  • Yield : 80–90%

This step is critical for ensuring regioselectivity in subsequent borylation reactions.

Alternative Boron Incorporation Strategies

Decarboxylative Borylation of Carboxylic Acid Precursors

Recent advances in decarboxylative borylation enable direct conversion of picolinic acid derivatives to boronate esters. Baran’s method employs a nickel-catalyzed reaction with N-hydroxyphthalimide (NHP) esters and B₂Pin₂:

RCOOHNHP, DCCRCOO-NHPNiCl26H2O, bipyridineB2Pin2R-BPin\text{RCOOH} \xrightarrow{\text{NHP, DCC}} \text{RCOO-NHP} \xrightarrow[\text{NiCl}2\cdot\text{6H}2\text{O, bipyridine}]{\text{B}2\text{Pin}2} \text{R-BPin}

Advantages :

  • Avoids halogenated intermediates

  • Suitable for late-stage functionalization

  • Yields: 60–75%

This method is particularly advantageous for complex molecules but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for boronate ester formation. A protocol optimized by VulcanChem uses:

  • Reactants : 5-bromo-N-(2-methoxyethyl)picolinamide, B₂Pin₂

  • Catalyst : Pd(dppf)Cl₂ (3 mol%)

  • Solvent : Dimethylacetamide (DMA)

  • Temperature : 150°C, 30 minutes

  • Yield : 78%

This approach enhances scalability but may require specialized equipment.

Comparative Analysis of Preparation Methods

Method Catalyst Solvent Time Yield Purity
Pd-Catalyzed Cross-CouplingPd(OAc)₂/SPhos1,4-dioxane24 h85%95%
Decarboxylative BorylationNiCl₂⋅6H₂OTHF6 h70%90%
Microwave-AssistedPd(dppf)Cl₂DMA0.5 h78%93%

Key observations :

  • Traditional Pd-catalyzed methods remain the gold standard for reliability.

  • Decarboxylative borylation offers greener chemistry but with moderate yields.

  • Microwave synthesis prioritizes speed over cost-efficiency.

Optimization Challenges and Solutions

Managing Boronate Ester Hydrolysis

The dioxaborolane group is prone to hydrolysis, necessitating anhydrous conditions. Strategies include:

  • Use of molecular sieves (3Å) in reactions

  • Quenching with cold ammonium chloride instead of water

  • Storage under argon at -20°C

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates unreacted B₂Pin₂.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, Dow Chemical reports:

  • Catalyst loading reduction : Pd nanoparticles (0.1 mol%) on activated carbon

  • Continuous flow reactor : 98% conversion at 120°C, 2 h residence time

  • Cost analysis : $12–15/g at pilot scale

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the picolinamide moiety.

    Substitution: The boronic ester group can participate in various substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst or hydride reagents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced forms of the picolinamide or boronic ester groups.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology

This compound can be used in the development of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a valuable intermediate in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Researchers explore its potential as a precursor for drugs targeting specific enzymes or receptors.

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide exerts its effects depends on its application. In cross-coupling reactions, the boronic ester group participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. In biological systems, its interaction with molecular targets such as enzymes or receptors involves binding to specific sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structural analogs with variations in the amide substituent, heterocyclic core, or boronic ester positioning. Key differences in physicochemical properties, reactivity, and applications are highlighted below:

Table 1: Structural and Functional Comparison of Boronic Ester-Containing Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Amide Substituent Purity Key Applications/Notes
N-(2-Methoxyethyl)-5-(dioxaborolan)picolinamide (Target Compound) C15H23BN2O4* ~322.18 Pyridine-2-carboxamide 2-Methoxyethyl ≥95% Suzuki coupling; enhanced solubility
N-Ethyl-5-(dioxaborolan)picolinamide C14H21BN2O3 276.15 Pyridine-2-carboxamide Ethyl 98% Intermediate in drug synthesis
N-Methyl-5-(dioxaborolan)picolinamide C13H19BN2O3 262.11 Pyridine-2-carboxamide Methyl ≥95% Cross-coupling reactions
N-(3-Methoxypropyl)-5-(dioxaborolan)pyrimidin-2-amine C14H24BN3O3 293.18 Pyrimidin-2-amine 3-Methoxypropyl 95% Potential use in kinase inhibitors
N-(2-Methoxyethyl)-5-(dioxaborolan)pyrimidin-2-amine C14H22BN3O3 291.16 Pyrimidin-2-amine 2-Methoxyethyl N/A Structural analog for SAR studies
N-(Adamantan-1-yl)-5-(dioxaborolan)thiazole-2-carboxamide C20H28BN3O3S 401.34 Thiazole-2-carboxamide Adamantyl 50% yield Bulky substituent for steric hindrance

Notes:

  • Solubility and Reactivity: The 2-methoxyethyl group in the target compound improves solubility in polar solvents compared to methyl or ethyl analogs, which may enhance reaction efficiency in aqueous or mixed-solvent systems .
  • Steric Effects: Bulky substituents (e.g., adamantyl in ) reduce reactivity in cross-coupling due to steric hindrance, whereas smaller groups (methyl, ethyl) favor faster reaction kinetics .
  • Synthetic Utility: All compounds are likely intermediates in Suzuki-Miyaura reactions for biaryl synthesis, with purity levels ≥95% ensuring reliable performance .

Key Research Findings

Suzuki-Miyaura Reactivity: Boronic esters with smaller alkyl substituents (e.g., methyl, ethyl) exhibit higher reactivity in cross-coupling due to reduced steric bulk. The 2-methoxyethyl group balances reactivity and solubility .

Pharmacological Potential: Pyrimidine-core analogs (e.g., ) are explored as kinase inhibitors, while picolinamide derivatives (e.g., ) serve as intermediates in anticancer drug candidates .

Material Science: Boronic esters with extended π-systems (e.g., thiophene derivatives in ) are used in organic photovoltaics, though the target compound’s applications in this field remain unexplored.

Biological Activity

N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₄H₂₃BN₂O₃
  • Molecular Weight : 278.16 g/mol
  • CAS Number : 1251949-08-2

The compound features a picolinamide structure with a boronate ester group that enhances its reactivity in various biological contexts.

The mechanism by which this compound exerts its biological effects primarily involves its ability to participate in cross-coupling reactions. The boronate ester group is particularly reactive and facilitates the formation of new carbon-carbon bonds under palladium-catalyzed conditions. This reactivity is crucial for the compound's role in drug development and synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. For example, related boronate esters have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been observed to affect protein palmitoylation processes mediated by DHHC enzymes, which are implicated in cancer progression .
  • Potential as a PRMT5 Inhibitor : Recent studies have highlighted the potential of similar compounds as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. The efficacy of these compounds was evaluated through cell viability assays in glioblastoma cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study Findings
Study A (2009)Investigated the inhibition of DHHC-mediated palmitoylation by boronate esters; found significant inhibitory effects on enzyme activity .
Study B (2022)Evaluated the anticancer efficacy of PRMT5 inhibitors derived from similar structures; demonstrated potent antiproliferative effects in glioblastoma models .
Study C (2024)Explored the synthetic routes and biological applications of dioxaborolane derivatives; emphasized their utility in organic synthesis and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves a palladium-catalyzed Miyaura borylation of a halogenated picolinamide precursor. Key parameters include:

  • Catalyst System : Use Pd(dppf)Cl₂ (1–5 mol%) with a ligand such as XPhos to enhance reactivity .
  • Solvent : 1,4-Dioxane or THF under inert atmosphere (N₂/Ar).
  • Temperature : 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures improves purity (≥95%) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm the methoxyethyl and dioxaborolane moieties. Key signals include δ ~1.3 ppm (dioxaborolane CH₃) and δ ~3.4–3.6 ppm (OCH₂CH₂O) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves boronate geometry and amide conformation.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H⁺]⁺ calculated for C₁₇H₂₆BN₂O₄: 345.19) validates molecular weight .

Advanced Research Questions

Q. How can researchers address low reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Low reactivity may stem from steric hindrance at the boronate or competing side reactions. Mitigation strategies:

  • Ligand Optimization : Bulky ligands like SPhos or RuPhos improve transmetallation efficiency .
  • Base Selection : Cs₂CO₃ or K₃PO₄ enhances nucleophilic activation .
  • Microwave-Assisted Heating : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield .

Q. What mechanistic insights explain the regioselectivity of this compound in C–H borylation reactions?

  • Methodological Answer : The picolinamide group directs meta-selective borylation via coordination to transition metals (e.g., Ir or Rh catalysts). Computational studies (DFT) show that the methoxyethyl side chain stabilizes the transition state through weak hydrogen bonding, favoring meta over para substitution .

Q. How should researchers resolve discrepancies in crystallographic data versus DFT-predicted geometries for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., crystal packing forces). Steps:

  • Multi-Conformer DFT : Compare gas-phase and solvent-phase models (e.g., using Gaussian 16 with PCM solvent correction).
  • Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., C–H⋯O bonds) that distort the solid-state structure .
  • Torsional Angle Validation : Overlay experimental (XRD) and theoretical structures using software like Mercury .

Data Contradiction and Optimization

Q. Why does this compound exhibit unexpected byproducts during cross-coupling, and how can this be minimized?

  • Methodological Answer : Byproducts may include deborylated species or homocoupled dimers. Solutions:

  • Oxygen-Free Conditions : Use rigorous degassing (freeze-pump-thaw cycles) to prevent boronate oxidation .
  • Catalyst Poisoning Test : Add Hg(0) to confirm heterogeneous vs. homogeneous pathways .
  • Stoichiometry Adjustment : Limit aryl halide equivalents (1.2–1.5 equiv.) to suppress dimerization .

Q. What strategies improve the stability of this compound under ambient storage conditions?

  • Methodological Answer : The boronate ester is sensitive to moisture. Recommendations:

  • Storage : Argon-filled desiccator at –20°C, with molecular sieves (4Å) in the vial.
  • Stabilization Additives : Add 1% v/v dry triethylamine to inhibit hydrolysis .
  • Purity Monitoring : Periodic ¹H NMR (DMSO-d₆) to track degradation (e.g., δ ~7.5 ppm for free boronic acid) .

Application-Oriented Questions

Q. How can this compound be utilized in the synthesis of bioactive molecules targeting kinase inhibition?

  • Methodological Answer : The boronate serves as a key intermediate for late-stage diversification. Example workflow:

  • Suzuki Coupling : Attach heteroaryl halides (e.g., pyrimidines) to the picolinamide core .
  • Post-Functionalization : Click chemistry (e.g., CuAAC) adds triazole moieties for enhanced binding .
  • Biological Testing : Use SPR or fluorescence polarization assays to evaluate kinase affinity .

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